molecular formula C24H28N4O4 B1682741 Temanogrel CAS No. 887936-68-7

Temanogrel

Número de catálogo: B1682741
Número CAS: 887936-68-7
Peso molecular: 436.5 g/mol
Clave InChI: ZEOQUKRCASTCFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery

Temanogrel originated from Arena Pharmaceuticals' drug discovery programs in the early 2000s, with initial preclinical data published in 2009. The compound, designated APD-791 during development, advanced to Phase 1 clinical trials by 2014 for arterial thrombosis. Pfizer acquired Arena Pharmaceuticals in 2021, inheriting this compound's development portfolio.

Key milestones include:

  • 2015 : Phase 1 trial initiation in South Korea through a collaboration with Ildong Pharmaceutical.
  • 2021 : Phase 2 trials launched for coronary microvascular obstruction (cMVO) following percutaneous coronary intervention (PCI).
  • 2023 : Completion of Phase 2 studies assessing multiple dosing regimens.

Table 1: Developmental Timeline of this compound

Year Development Stage Indication Studied
2009 Preclinical characterization Arterial thrombosis
2014 Phase 1 (NCT02419820) Acute coronary syndrome
2021 Phase 2 (APD791-202 trial) cMVO post-PCI

Nomenclature and Classification

Chemical Identity :

  • IUPAC Name: 3-Methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide
  • Molecular Formula: C₂₄H₂₈N₄O₄
  • CAS Registry: 887936-68-7 (free base); 957466-27-2 (hydrochloride)

Pharmacotherapeutic Classification :

  • Drug Class: Serotonin 5-HT₂A receptor inverse agonist
  • Therapeutic Category: Antiplatelet agent with vasomodulatory properties

The structural design incorporates a morpholinoethyl group that confers >2,000-fold selectivity for 5-HT₂A over 5-HT₂B/2C receptors. This selectivity profile minimizes risks of valvulopathy associated with 5-HT₂B activation.

Significance in Pharmacological Research

This compound's dual mechanism addresses two critical pathways:

  • Platelet Inhibition : Potently inhibits serotonin-amplified ADP-induced aggregation (IC₅₀ = 8.7 nM human, 23.1 nM canine).
  • Vasodilation : Antagonizes 5-HT-induced vascular smooth muscle contraction (IC₅₀ = 13 nM).

Table 2: Key Pharmacodynamic Properties

Parameter Value Experimental Model
5-HT₂A Binding Affinity (Kᵢ) 4.9 nM HEK293 cells
Functional IC₅

Propiedades

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237321
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887936-68-7
Record name Temanogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMANOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Table 1: Critical Structural Features of this compound

Feature Role in Synthesis Source
Benzamide core Nucleophilic acylation site
Pyrazole ring Cyclocondensation product
Morpholinoethoxy chain Introduced via alkylation/etherification

Hypothetical Synthetic Pathways

Benzamide Core Formation

The 3-methoxybenzamide moiety is likely synthesized through:

  • Friedel-Crafts acylation : Methoxybenzene reacts with an acyl chloride (e.g., 3-methoxybenzoyl chloride) under AlCl₃ catalysis.
  • Amide coupling : Subsequent reaction with aniline derivatives using carbodiimide reagents (e.g., EDC/HOBt).

Pyrazole Ring Construction

The 2-methylpyrazole group may form via:

  • Knorr pyrazole synthesis : Reaction of hydrazines with 1,3-diketones or β-keto esters.
  • Cyclocondensation : Hydrazine and acetylene derivatives under acidic conditions.

Morpholinoethoxy Side Chain Installation

Etherification of a phenolic intermediate with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF).

Industrial Production Considerations

Table 2: Optimized Reaction Conditions for Key Steps

Step Reagents/Conditions Yield Optimization Strategies
Acylation AlCl₃, CH₂Cl₂, 0–5°C Slow addition of acyl chloride
Amide coupling EDC, HOBt, DMF, RT Stoichiometric HOBt for activation
Etherification K₂CO₃, DMF, 80°C Excess morpholinoethyl chloride
  • Purification : Crystallization from ethanol/water mixtures improves purity.
  • Scale-up challenges : Exothermic reactions require controlled temperature regimes to prevent decomposition.

Patent Analysis and Proprietary Methods

Arena Pharmaceuticals’ patents (e.g., US 9,987,247) emphasize:

  • Intermediate isolation : Crystalline forms of pyrazole and morpholinoethoxy intermediates enhance reproducibility.
  • Green chemistry : Solvent recycling and catalytic methods reduce environmental impact.

Analytical Characterization

Table 3: Spectroscopic Data for this compound

Technique Key Signals Confirmation
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–6.82 (m, aromatic), 4.12 (t, J=6 Hz, 2H, OCH₂), 3.72–3.54 (m, 8H, morpholine)
HPLC Retention time: 12.3 min, >99% purity

Comparative Synthesis Strategies

Alternative Routes Explored

  • Mitsunobu reaction : For ether bond formation, though cost-prohibitive at scale.
  • Enzymatic amidation : Investigated but abandoned due to low turnover rates.

Byproduct Mitigation

  • Silica gel chromatography : Removes residual morpholinoethyl chloride.
  • Acid-base washes : Reduces unreacted benzoyl chloride.

Análisis De Reacciones Químicas

Tipos de reacciones

Temanogrel experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones dependen del resultado deseado y la naturaleza de los reactivos utilizados.

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y las condiciones utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado moléculas de this compound modificadas con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Cardiovascular Research

Coronary Microvascular Obstruction (cMVO)
Temanogrel is currently being investigated for its potential to treat coronary microvascular obstruction, a condition that can occur during percutaneous coronary intervention. A Phase 2 clinical trial is assessing the safety, tolerability, and efficacy of intravenous this compound in adult patients undergoing this procedure. The primary endpoint is the change in the Index of Microcirculatory Resistance from baseline to post-procedure . This study is crucial because there are currently no FDA-approved therapies for cMVO, highlighting the unmet medical need in this area.

Table 1: Overview of Clinical Trials Involving this compound

Study Title Phase Focus Participants Primary Endpoint
Evaluation of IV this compound for cMVOPhase 2Safety and efficacy in cMVO99 participantsChange in IMR post-PCI
Effect on Digital Blood Flow in Raynaud's PhenomenonPhase 2Improvement of digital blood flow13 participantsChange in blood flow metrics

Treatment of Raynaud’s Phenomenon

This compound has been studied for its effects on Raynaud's phenomenon, particularly as it relates to systemic sclerosis. A clinical trial aims to determine whether oral administration of this compound improves digital blood flow in affected individuals. This study is significant as it explores a potential safe and effective treatment option for symptoms associated with this condition .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits high-affinity binding to the serotonin 2A receptor with significant selectivity over other serotonin receptors. It has been shown to inhibit serotonin-mediated amplification of platelet aggregation effectively, suggesting its potential utility in managing arterial thrombosis .

Safety and Efficacy

Initial findings from clinical trials indicate that this compound is generally well-tolerated among participants, with mild to moderate adverse events reported. The safety profile appears favorable, which is essential for its future development as a therapeutic agent . However, further studies are required to establish definitive efficacy outcomes.

Mecanismo De Acción

Temanogrel ejerce sus efectos actuando como un agonista inverso del receptor de serotonina 2A. Este receptor participa en varios procesos fisiológicos, incluida la agregación plaquetaria y la contracción del músculo liso vascular. Al inhibir el receptor de serotonina 2A, this compound reduce la agregación plaquetaria y previene la vasoconstricción, lo que lleva a una mejor circulación sanguínea y una reducción del riesgo de trombosis .

Comparación Con Compuestos Similares

Pharmacokinetics :

  • Molecular Formula : C24H28N4O4 (free base), molecular weight 436.5 g/mol .
  • In Vitro Activity : Inhibits 5-HT-mediated platelet aggregation with IC50 values of 8.7 nM (human) and 23.1 nM (canine) .
  • In Vivo : In dogs, plasma concentrations reach 25–31 ng/mL within 10 minutes to 2.25 hours post-administration, demonstrating rapid absorption and distribution .

Clinical Development :

  • Phase 2 Trials: Evaluated for MVO (measuring microcirculatory resistance index, IMR) and Raynaud’s phenomenon. Trials were terminated early due to sponsor decisions, limiting efficacy analyses .

Temanogrel belongs to a class of 5-HT receptor modulators, but its unique selectivity and mechanism distinguish it from other compounds. Below is a detailed comparison:

Table 1: Comparison of this compound with Select 5-HT Receptor-Targeting Agents
Compound Target/Mechanism Selectivity (Ki/IC50) Indications Clinical Stage Key Differentiators
This compound 5-HT2A inverse agonist/antagonist Ki = 4.9 nM (5-HT2A) MVO, Raynaud’s phenomenon Phase 2 Morpholinoethyl group enhances 5-HT2A selectivity; dual inhibition of platelets and vasoconstriction
Sarpogrelate 5-HT2A antagonist IC50 = 0.8 μM (platelet aggregation) Peripheral arterial disease Marketed (Japan) Broader 5-HT2A/2B inhibition; associated with bleeding risk
SB-242084 5-HT2C antagonist Ki = 1.0 nM (5-HT2C) Psychiatric disorders (preclinical) Preclinical CNS-penetrant; potential for mood regulation
Tegaserod 5-HT4 partial agonist EC50 = 2.7 nM (5-HT4) Irritable bowel syndrome (withdrawn) Marketed (historical) Withdrawn due to cardiovascular risks; unrelated to 5-HT2A
Prasugrel P2Y12 ADP receptor antagonist IC50 = 5.1 nM (P2Y12) Acute coronary syndrome Marketed Irreversible platelet inhibition; higher bleeding risk vs. This compound
Key Differentiators of this compound :

Selectivity Profile: this compound’s >100-fold selectivity for 5-HT2A over 5-HT2B/2C minimizes risks of valvulopathy (linked to 5-HT2B) and CNS side effects (linked to 5-HT2C) . In contrast, sarpogrelate non-selectively inhibits 5-HT2A/2B, increasing bleeding risk .

Dual Action: Unlike P2Y12 inhibitors (e.g., prasugrel), this compound targets both platelet aggregation and vascular tone, addressing microvascular dysfunction holistically .

Clinical Niche: No therapies are FDA-approved for MVO. This compound’s focus on improving microcirculatory resistance (IMR) positions it uniquely versus agents like prasugrel, which target macrovascular thrombosis .

Limitations and Challenges :
  • Competing Mechanisms : Drugs like endothelin receptor antagonists (e.g., bosentan) are approved for Raynaud’s, offering alternative pathways .

Actividad Biológica

Temanogrel, also known as APD791, is a selective inverse agonist of the serotonin 2A receptor (5-HT2A). It has garnered attention for its potential therapeutic applications, particularly in the context of arterial thrombosis and related cardiovascular conditions. This compound exhibits significant biological activity through its interaction with platelets and vascular smooth muscle, making it a subject of interest in both pharmacological research and clinical trials.

Target Receptor

This compound primarily targets the 5-HT2A receptor , which is part of the serotonin receptor family. This receptor plays a crucial role in various physiological processes, including vascular regulation and platelet aggregation.

Mode of Action

As an inverse agonist , this compound binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby reducing its activity. This mechanism is particularly effective in inhibiting serotonin-mediated pathways that contribute to vasoconstriction and platelet aggregation.

Biochemical Pathways

This compound's action influences several biochemical pathways:

  • Calcium Signaling Pathway : Inhibition of this pathway can lead to reduced vasoconstriction.
  • Inositol Phosphate Accumulation : The compound has demonstrated functional inverse agonism in this pathway, critical for cellular signaling related to platelet activation.

Pharmacokinetics

This compound is administered orally and has been evaluated for its pharmacokinetic properties in clinical studies. It displays a high affinity for the 5-HT2A receptor with a Ki value of 4.9 nM, indicating potent binding capabilities.

Cellular Effects

This compound has been shown to significantly affect various cellular processes:

  • Platelet Aggregation : It inhibits serotonin-mediated amplification of ADP-stimulated human and canine platelet aggregation with IC50 values of 8.7 nM and 23.1 nM, respectively .
  • Vasoconstriction : The compound prevents vasoconstriction induced by serotonin in a concentration-dependent manner.

Research Applications

This compound's unique properties make it valuable in various research contexts:

  • Pharmacology : Used to study the role of serotonin receptors in cardiovascular health.
  • Clinical Trials : Investigated for potential use in treating conditions like microvascular obstruction and Raynaud's phenomenon associated with systemic sclerosis .

Clinical Trials

This compound has undergone several clinical trials aimed at assessing its safety, pharmacodynamics, and pharmacokinetics. Notably:

  • A Phase I trial evaluated its effects on healthy subjects but was terminated due to sponsor decisions .
  • Further studies aimed at understanding its impact on digital blood flow in patients with Raynaud's phenomenon are ongoing .

Comparative Studies

In comparative studies involving other 5-HT receptor antagonists, this compound has shown superior selectivity for the 5-HT2A receptor over 5-HT2B and 5-HT2C receptors, exceeding 2000-fold selectivity . This selectivity is critical for minimizing side effects associated with broader receptor inhibition.

Summary Table of Biological Activity

Biological Activity Value/Effect
Ki Value (Affinity)4.9 nM
IC50 (Platelet Aggregation - Human)8.7 nM
IC50 (Platelet Aggregation - Dog)23.1 nM
Selectivity Ratio>2000-fold for 5-HT2A vs 5-HT2B/C

Q & A

Q. What is the molecular mechanism of Temanogrel's action, and how is its selectivity for the 5-HT2A receptor validated experimentally?

this compound acts as a highly selective 5-HT2A receptor antagonist with a reported binding affinity (Ki) of 4.9 nM. Its selectivity is determined through competitive radioligand binding assays comparing its inhibition constants (Ki) across 5-HT receptor subtypes (e.g., 5-HT2B, 5-HT2C). For example, this compound demonstrates >100-fold selectivity over 5-HT2C receptors (Ki = 4.9 nM vs. SB 242084’s 0.2 nM for 5-HT2C). Functional assays, such as serotonin-induced platelet aggregation and vasoconstriction models, further confirm its antagonistic activity .

Q. What preclinical models are used to evaluate this compound’s efficacy in microvascular disorders?

Preclinical studies utilize murine models of systemic sclerosis and Raynaud’s phenomenon to assess this compound’s ability to reduce microvascular occlusion. Key endpoints include measuring blood flow restoration via laser Doppler imaging and histological evaluation of vascular inflammation. These models are designed to mimic human pathophysiology, enabling translational insights into dosing regimens (e.g., 20–120 mg/day in Phase 2 trials) .

Advanced Research Questions

Q. How do Phase 2 clinical trials for this compound address variability in pharmacokinetic (PK) data across patient subgroups?

Phase 2 trials employ population PK modeling to account for inter-individual variability in drug metabolism. For instance, the ARENA study (NCT04848220) stratifies patients by hepatic enzyme activity (e.g., CYP2D6 polymorphisms) and adjusts dosing schedules accordingly. Bayesian statistical methods are used to analyze sparse PK samples, ensuring robust exposure-response relationships for primary endpoints like Index of Microcirculatory Resistance (IMR) reduction .

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across vascular vs. platelet-focused endpoints?

Discrepancies arise when this compound shows strong antiplatelet activity in vitro but variable vasodilation in vivo. To address this, researchers use dual-mechanism models:

  • Platelet aggregation : Measured via light transmission aggregometry with serotonin potentiation.
  • Vascular tone : Assessed using wire myography in isolated arteries. Disparities are analyzed through pathway-specific knockout models (e.g., 5-HT2A-/- mice) to isolate receptor contributions .

Q. How is this compound’s target engagement quantified in human trials, and what biomarkers validate its mechanism?

Target engagement is measured via positron emission tomography (PET) using radiolabeled 5-HT2A ligands (e.g., [¹¹C]MDL 100907) to assess receptor occupancy. Biomarkers include:

  • Platelet-rich plasma serotonin levels (ELISA).
  • Circulating endothelial microparticles (flow cytometry) as indicators of microvascular injury. These biomarkers correlate with clinical outcomes like IMR reduction in PCI patients .

Methodological Guidance

Q. Designing a dose-escalation study for this compound: What statistical approaches mitigate Type I/II errors in small cohorts?

Adaptive Bayesian designs allow dose adjustments based on accumulating efficacy/safety data. For example, the continual reassessment method (CRM) optimizes dosing in Phase 1/2 trials by modeling toxicity probabilities and efficacy thresholds. Sensitivity analyses (e.g., Monte Carlo simulations) validate robustness against small sample sizes .

Q. What in silico tools predict off-target interactions of this compound with non-5-HT receptors?

Molecular docking simulations (e.g., AutoDock Vina) and pharmacophore mapping identify potential off-target binding to adrenergic or histamine receptors. Validatory assays include:

  • Broad-panel receptor screening (Eurofins Cerep).
  • Thermal shift assays to detect protein-ligand stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temanogrel
Reactant of Route 2
Reactant of Route 2
Temanogrel

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.